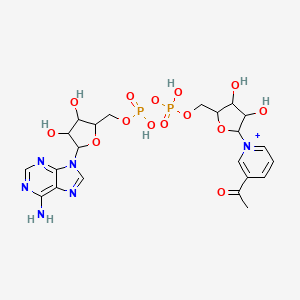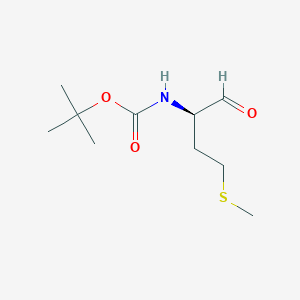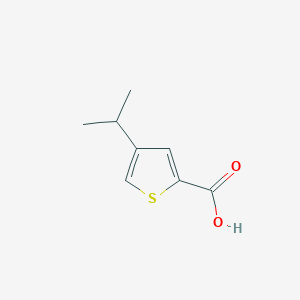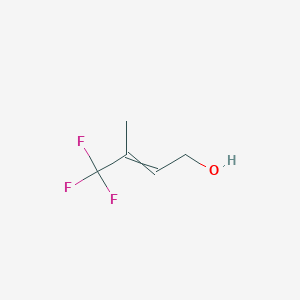
AcPyAD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylpyridine adenine dinucleotide is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by a pyrophosphate linkage. It is widely found in nature and is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetylpyridine adenine dinucleotide can be synthesized by reacting a pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica support with high porosity .
Industrial Production Methods
The industrial production of 3-acetylpyridine adenine dinucleotide involves a multi-stage process starting from nicotinic acid or other readily available starting materials. The process is optimized to produce minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:
Oxidation and Reduction: It alternates between oxidized (NAD+) and reduced (NADH) states.
Substitution: It can participate in base-exchange reactions, where the pyridine base is substituted with other bases.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, pyridinecarboxylic esters, and various catalysts such as titanium dioxide . The reactions typically occur under controlled gas-phase conditions.
Major Products
The major products formed from these reactions include the oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents used .
Applications De Recherche Scientifique
3-Acetylpyridine adenine dinucleotide has a wide range of scientific research applications:
Mécanisme D'action
3-Acetylpyridine adenine dinucleotide exerts its effects by acting as an electron carrier in enzymatic reactions. It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating electron transfer in metabolic pathways. It also interacts with specific molecular targets such as 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide adenine dinucleotide (NAD): A closely related coenzyme with similar electron carrier functions.
3-Acetylpyridine adenine dinucleotide (APAD): An analog of NAD with higher oxidation potential.
Uniqueness
3-Acetylpyridine adenine dinucleotide is unique due to its higher oxidation potential compared to NAD, making it more efficient and stable in certain reactions . This property makes it a valuable tool in studying oxidative phosphorylation and other metabolic processes.
Propriétés
Formule moléculaire |
C22H29N6O14P2+ |
|---|---|
Poids moléculaire |
663.4 g/mol |
Nom IUPAC |
[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1 |
Clé InChI |
KPVQNXLUPNWQHM-UHFFFAOYSA-O |
SMILES canonique |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)
![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)



![tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8560414.png)


![tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate](/img/structure/B8560450.png)



